CYP3A4 Binding Affinity: Palmidin C vs. Chrysophanol
In a molecular docking study, Palmidin C exhibited a binding energy of -11.5 kcal/mol with CYP3A4, whereas its monomeric constituent chrysophanol showed a binding energy of -11.2 kcal/mol with CYP1A2, indicating distinct isoform selectivity and binding strength [1].
| Evidence Dimension | Molecular docking binding energy (kcal/mol) |
|---|---|
| Target Compound Data | -11.5 kcal/mol (CYP3A4) |
| Comparator Or Baseline | Chrysophanol: -11.2 kcal/mol (CYP1A2) |
| Quantified Difference | 0.3 kcal/mol difference; divergent CYP isoform targeting |
| Conditions | In silico molecular docking; protein targets from PDB. |
Why This Matters
This indicates that Palmidin C engages cytochrome P450 enzymes with different isoform preferences and comparable or greater affinity than its monomeric counterpart, which has direct implications for drug metabolism and pharmacokinetic modeling.
- [1] PMC Figure 8. Molecular docking of GDL compounds. Nutrients. 2023. View Source
